molecular formula C31H39N5O4 B12205977 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12205977
M. Wt: 545.7 g/mol
InChI Key: RPIAUQZVZOQJBC-UHFFFAOYSA-N
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Description

This compound is a highly specialized tricyclic amide derivative featuring a fused heterocyclic core, substituted with a 3,4-dimethoxyphenethyl group, an octyl chain, and methyl and imino functionalities. The compound’s synthesis likely involves multi-step reactions, including cyclization, amidation, and functional group modifications, but further experimental details are absent in the reviewed materials .

Properties

Molecular Formula

C31H39N5O4

Molecular Weight

545.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C31H39N5O4/c1-5-6-7-8-9-10-17-35-27(32)23(20-24-29(35)34-28-21(2)12-11-18-36(28)31(24)38)30(37)33-16-15-22-13-14-25(39-3)26(19-22)40-4/h11-14,18-20,32H,5-10,15-17H2,1-4H3,(H,33,37)

InChI Key

RPIAUQZVZOQJBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, such complex compounds are synthesized in specialized laboratories with controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The provided evidence focuses on structurally related spirocyclic and benzothiazole-containing compounds.

Table 1: Structural Comparison with Spirocyclic Analogs

Feature Target Compound Compounds (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)
Core Structure Tricyclic system (1,7,9-triazatricyclo[8.4.0.0³,⁸]) with fused rings Spiro[4.5]decane dione with a benzothiazole moiety
Substituents 3,4-Dimethoxyphenethyl, octyl, methyl, imino 4-Dimethylaminophenyl, benzothiazol-2-yl, hydroxyl groups
Functional Groups Amide, imino, oxo Amide, hydroxyl, ketone
Synthetic Route Likely involves cyclization and amidation (speculative) Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazole derivatives and subsequent amidation
Characterization Methods Not explicitly stated (presumed: NMR, MS, elemental analysis) Melting point, elemental analysis, IR, UV-Vis

Key Observations

Core Complexity : The target compound’s tricyclic framework contrasts with the spirocyclic systems in . While both feature fused heterocycles, the target’s topology may confer distinct electronic and steric properties.

The 3,4-dimethoxyphenethyl group introduces electron-donating methoxy substituents, differing from the electron-rich dimethylamino group in compounds. This could modulate receptor-binding affinity or metabolic stability.

Synthetic Challenges : The target’s tricyclic system may require advanced cyclization strategies, whereas compounds utilize spiro-ring formation via Schiff base condensations.

Mechanistic and Application Insights

  • Biological Relevance: Benzothiazole derivatives in are known for antimicrobial and anticancer activities, but the target’s dimethoxyphenyl and octyl substituents may redirect its pharmacological profile toward neurological or anti-inflammatory targets.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a triazatricyclo framework and multiple functional groups that contribute to its biological activity. Its molecular formula is C23H30N4O3 with a molecular weight of approximately 414.52 g/mol. The structural complexity suggests potential interactions with various biological targets.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The following are key areas of biological activity associated with this compound:

1. Neuroprotective Effects

Studies suggest that modifications in the phenyl ethylamine structure can provide neuroprotective benefits. Compounds featuring similar motifs have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

2. Antioxidant Activity

The presence of methoxy groups in the compound may enhance its antioxidant properties, allowing it to scavenge free radicals effectively. This property is crucial for preventing cellular damage in various pathological conditions.

3. Anticancer Potential

Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The triazatricyclo structure may play a role in enhancing these effects through specific receptor interactions or enzyme inhibition .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : The synthesis begins with readily available precursors such as 3,4-dimethoxyphenethylamine.
  • Reactions : Key reactions include amide bond formation and cyclization processes that yield the triazatricyclo framework.
  • Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have examined the biological activity of structurally similar compounds:

StudyCompoundFindings
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)Demonstrated neuroprotective effects in vitro against oxidative stress-induced cell death.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamideExhibited significant anti-inflammatory activity in animal models of inflammation.
1-(3,4-Dimethoxyphenyl)ethanoneUsed as an intermediate in synthetic organic chemistry; showed potential neuroprotective effects in preliminary studies.

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